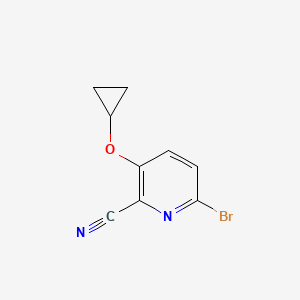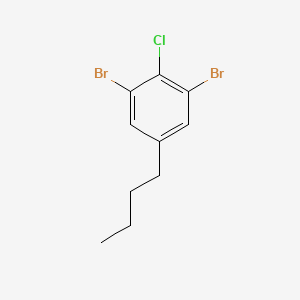
1-Chloro-2,6-dibromo-4-n-butylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,6-dibromo-4-n-butylbenzene is an organic compound with the molecular formula C10H11Br2Cl It is a derivative of benzene, substituted with chlorine, bromine, and a butyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,6-dibromo-4-n-butylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of a butylbenzene precursor. The reaction conditions often require the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3, to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 1-Chloro-2,6-dibromo-4-n-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The butyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: It can undergo coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alkanes and alcohols.
科学研究应用
1-Chloro-2,6-dibromo-4-n-butylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-2,6-dibromo-4-n-butylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that undergo further transformations. The pathways involved include the formation of benzenonium intermediates and subsequent deprotonation to restore aromaticity .
相似化合物的比较
- 1-Chloro-2,6-dibromo-4-methylbenzene
- 1-Chloro-2,6-dibromo-4-ethylbenzene
- 1-Chloro-2,6-dibromo-4-propylbenzene
Comparison: 1-Chloro-2,6-dibromo-4-n-butylbenzene is unique due to the presence of the butyl group, which influences its reactivity and physical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative exhibits different solubility, boiling point, and reactivity patterns .
属性
分子式 |
C10H11Br2Cl |
|---|---|
分子量 |
326.45 g/mol |
IUPAC 名称 |
1,3-dibromo-5-butyl-2-chlorobenzene |
InChI |
InChI=1S/C10H11Br2Cl/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3 |
InChI 键 |
RQZFXDPBTJLGHN-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=C(C(=C1)Br)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



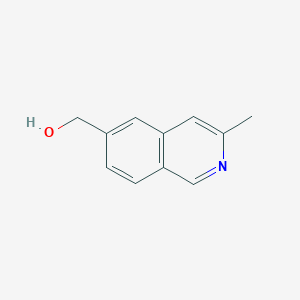
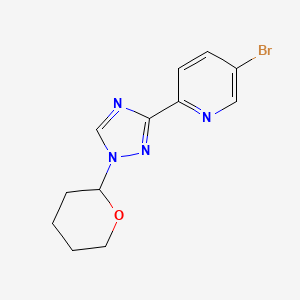
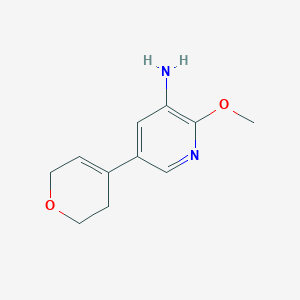

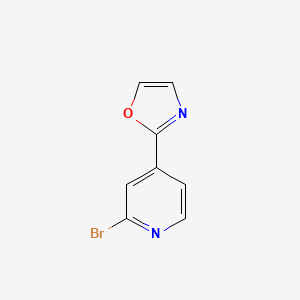
![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
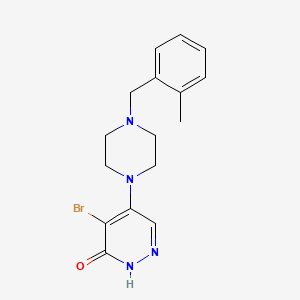
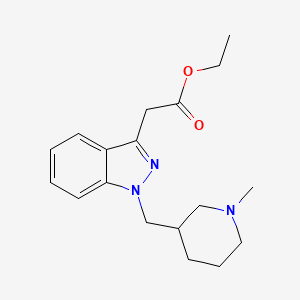
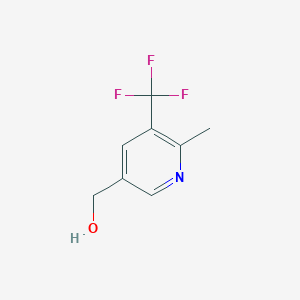
![(1R,2S,5S,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B13921451.png)
